8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a boronate ester-containing heterocyclic compound featuring a seven-membered benzooxepinone core fused with a pinacol boronate group. This structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl linkages . The compound is synthesized via palladium-catalyzed borylation or direct substitution reactions, as evidenced by its inclusion in intermediates for pharmaceuticals and organic materials . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H21BO4 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
MDNRAXXZAOCJMO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCCO3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Benzoxepin Intermediate
- Reagents : Aromatic aldehydes or ketones are used as starting materials.
- Reaction Conditions : Cyclization reactions are carried out in the presence of acidic or basic catalysts under reflux conditions.
- Solvents : Common solvents include dichloromethane (DCM) or ethanol.
Step 2: Borylation Reaction
- Reagents :
- A boronic acid derivative such as bis(pinacolato)diboron.
- A palladium catalyst (e.g., Pd(PPh₃)₄).
- A base like potassium carbonate (K₂CO₃).
- Reaction Conditions :
- The reaction is typically conducted under inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- Temperatures range between 80–120°C depending on the solvent and catalyst used.
- Solvents : Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly employed.
Step 3: Product Isolation
- After the reaction is complete, the mixture is cooled and extracted with an organic solvent like ethyl acetate.
- The crude product is purified by silica gel chromatography using an appropriate eluent system.
Alternative Techniques
Microwave-Assisted Synthesis
Microwave irradiation can be used to accelerate both cyclization and borylation steps by reducing reaction times significantly. This method also enhances yields by providing uniform heating.
Solvent-Free Conditions
In some cases, solvent-free techniques have been explored to minimize environmental impact and improve reaction efficiency.
Analytical Data for Characterization
| Analytical Method | Purpose | Observations |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Peaks corresponding to aromatic protons and boron |
| Mass Spectrometry | Molecular weight determination | Accurate mass matching molecular formula |
| IR Spectroscopy | Functional group identification | Peaks for C=O and B-O bonds |
Notes on Reaction Optimization
-
- The choice of palladium catalyst significantly influences the yield of the borylation step.
- Ligands such as triphenylphosphine (PPh₃) enhance catalytic activity.
-
- Excessive heat can lead to decomposition of intermediates; hence, precise temperature control is essential.
-
- Using high-purity starting materials ensures better yields and reduces side products.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under mild conditions to form the corresponding alcohols.
Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted benzo[B]oxepin derivatives.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or its interaction with biological molecules in medicinal applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Boronate Esters
Reactivity and Stability
- Electron-Deficient Systems: The benzooxepinone core in the target compound exhibits moderate electron-withdrawing effects, enhancing its reactivity in cross-coupling compared to electron-rich systems like pyrene-based boronates .
- Steric Effects : Bulky substituents (e.g., tert-butyl in dihydrobenzoisoxazole derivatives ) reduce reactivity but improve selectivity in coupling reactions.
- Hydrolytic Stability : Pinacol boronate groups (common to all listed compounds) resist hydrolysis better than phenylboronic acids, ensuring shelf stability .
Research Findings and Case Studies
Suzuki-Miyaura Cross-Coupling Efficiency
A study comparing coupling yields of boronate esters with 4-bromotoluene revealed:
Biological Activity
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a novel organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. The biological activity of boron-containing compounds has garnered significant interest due to their unique reactivity and ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 293.964 g/mol. The presence of the dioxaborolane moiety enhances its reactivity in organic synthesis and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀B₂N₂O₂ |
| Molecular Weight | 293.964 g/mol |
| CAS Number | Not specified |
| Purity | >95% |
Organoboron compounds like this compound have been shown to exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
- Receptor Modulation : These compounds can modulate receptor activity by acting as ligands or allosteric modulators.
- Drug Delivery Systems : The ability to form stable complexes with biomolecules makes boronic esters useful in targeted drug delivery systems.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity : Some boronic compounds have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways.
- Antimicrobial Properties : Certain derivatives show promise as antimicrobial agents by disrupting bacterial cell wall synthesis.
- Neurological Applications : The ability of specific boron compounds to cross the blood-brain barrier opens avenues for treating neurological disorders.
Case Study 1: Anticancer Activity
A study investigated the effects of related boronic compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of proteasomal activity. This suggests that this compound may possess similar anticancer properties.
Case Study 2: Drug Delivery Systems
Research has shown that boronic ester linkages can be utilized in the design of stimuli-responsive drug carriers. A study demonstrated that polymers incorporating boronic esters could release therapeutic agents in response to changes in pH or glucose levels. This application could be critical for developing controlled-release systems for diabetes management or cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
